(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
CAS No.:
Cat. No.: VC13459958
Molecular Formula: C18H27N3O
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17?/m0/s1 |
| Standard InChI Key | MKTFKZXKTYBMSP-MBIQTGHCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N |
| SMILES | CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the third position with a benzyl-cyclopropyl-amino group. The stereochemistry at the second carbon atom (S-configuration) confers chirality, which is critical for its biological interactions. The ketone group at the first position enhances its reactivity, enabling participation in nucleophilic addition reactions.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one |
| Stereochemistry | S-configuration at C2 |
The benzyl and cyclopropyl groups introduce steric and electronic effects that influence binding affinity to biological targets. For instance, the cyclopropyl ring’s strain energy may enhance interactions with hydrophobic pockets in enzymes or receptors.
Synthesis and Optimization
Multi-Step Synthesis
Industrial production typically involves three stages:
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Piperidine Ring Formation: Cyclization of δ-amino ketones under acidic conditions.
-
Substituent Attachment: Introduction of the benzyl-cyclopropyl-amino group via nucleophilic substitution, often using palladium catalysts to improve yield.
-
Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the S-isomer.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 80°C | 65 |
| Substitution | Pd/C, EtOH, 50°C | 78 |
| Chiral Resolution | Chiralcel OD-H column | 92 |
Automated continuous-flow systems are increasingly employed to enhance reproducibility and scalability. Solvent choice (e.g., ethanol vs. methanol) significantly impacts reaction kinetics, with ethanol favoring higher enantiomeric excess (ee > 98%).
Biological Activity and Mechanisms
Protein-Protein Interaction Inhibition
In AlphaScreen assays, (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one demonstrated a Kᵢ of 0.76 μM for disrupting β-catenin/BCL9 PPIs, a key pathway in Wnt signaling implicated in cancer . This activity is attributed to its piperazine moiety, which engages acidic residues (e.g., D162, E163) on β-catenin’s surface .
Neurological Effects
Preliminary in vitro studies indicate modulation of serotonin (5-HT₁A) and dopamine (D₂) receptors at IC₅₀ values of 12 μM and 18 μM, respectively. These interactions suggest potential applications in mood disorders, though in vivo validation remains pending.
Table 3: Pharmacological Profile
| Target | Assay Type | Activity (IC₅₀/Kᵢ) |
|---|---|---|
| β-catenin/BCL9 PPI | AlphaScreen | 0.76 μM |
| 5-HT₁A Receptor | Radioligand | 12 μM |
| D₂ Receptor | cAMP Inhibition | 18 μM |
The compound’s enantiomer (R-configuration) showed markedly reduced activity (Kᵢ > 30 μM), underscoring the importance of stereochemistry .
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the piperidine ring with pyrrolidine (as in VC13459958) reduces β-catenin binding affinity by 3.5-fold, highlighting the role of ring size in target engagement. Similarly, substituting the cyclopropyl group with methyl (as in VC13449987) abolishes PPI inhibition, likely due to decreased hydrophobic interactions.
Table 4: Structural Comparisons
| Compound | Molecular Formula | β-catenin Kᵢ (μM) |
|---|---|---|
| Target Compound | C₁₈H₂₇N₃O | 0.76 |
| VC13459958 | C₁₈H₂₇N₃O | 2.4 |
| VC13449987 | C₁₇H₂₅N₃O | >30 |
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